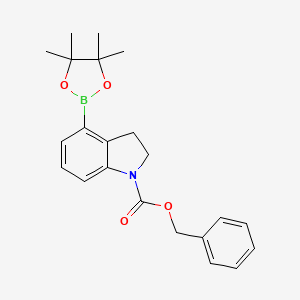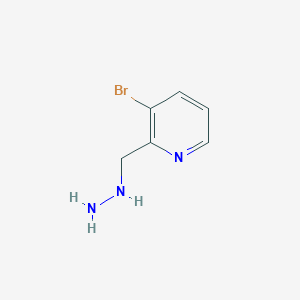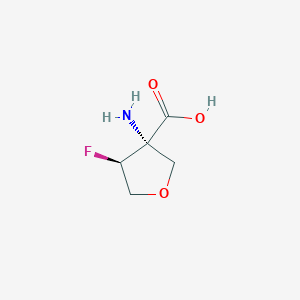
3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring fused with an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The final step involves coupling the indole and pyrrole rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the indole ring.
Applications De Recherche Scientifique
3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The pyrrole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and a carboxylic acid group.
Uniqueness
3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the indole and pyrrole rings, which can confer distinct biological activities and chemical reactivity compared to its simpler analogs.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-methyl-5-(1-methylindol-6-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-9-7-12(16-14(9)15(18)19)11-4-3-10-5-6-17(2)13(10)8-11/h3-8,16H,1-2H3,(H,18,19) |
Clé InChI |
SFGUDBZDBCXBTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=CC3=C(C=C2)C=CN3C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


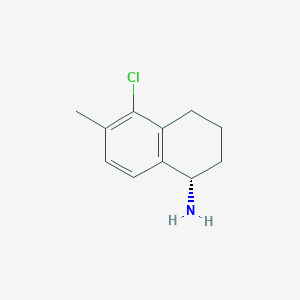
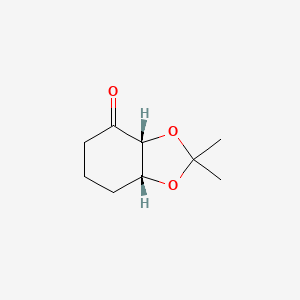
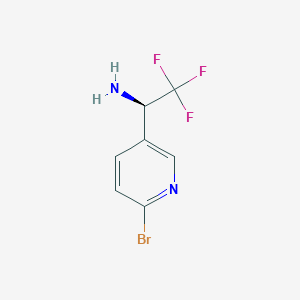
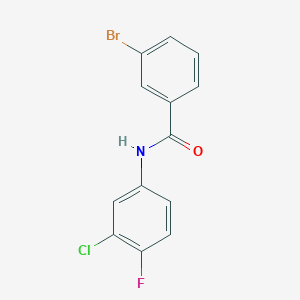

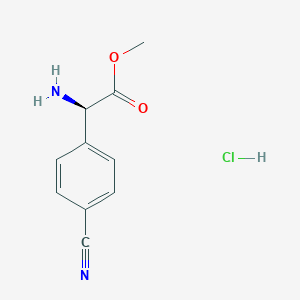
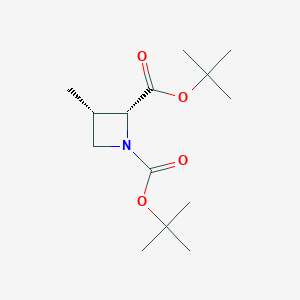
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
